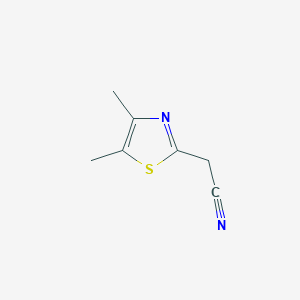

2-(Dimethyl-1,3-thiazol-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-6(2)10-7(9-5)3-4-8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUFHCBRALCGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248557-85-8 | |

| Record name | 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile

Introduction

2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and drug development. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, and the cyanomethyl group at the 2-position offers a versatile handle for further chemical modifications. This guide provides a comprehensive overview of the synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies presented are grounded in established chemical principles and have been selected for their reliability and scalability.

Strategic Approach to Synthesis: The Hantzsch Thiazole Synthesis

The most robust and widely employed method for the construction of the thiazole ring is the Hantzsch thiazole synthesis.[1][2] This venerable reaction, first described in the late 19th century, involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, this translates to the reaction between 3-bromo-2-butanone and 2-cyanothioacetamide.

The rationale for selecting the Hantzsch synthesis lies in its high efficiency, broad substrate scope, and the ready availability of the required starting materials. The reaction proceeds via a well-understood mechanism, ensuring predictable outcomes and facilitating optimization.

Reaction Mechanism

The Hantzsch thiazole synthesis is a multistep process that culminates in the formation of the aromatic thiazole ring. The generally accepted mechanism is as follows:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 fashion, displacing the halide ion.

-

Tautomerization and Cyclization: The resulting intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon.

-

Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic thiazole ring.

This mechanistic understanding is crucial for troubleshooting and optimizing the reaction conditions. For instance, the choice of solvent can influence the rate of the initial SN2 reaction and the subsequent cyclization.

dot graph "Hantzsch_Thiazole_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_starting_materials" { label="Starting Materials"; style="filled"; fillcolor="#F1F3F4"; "3_bromo_2_butanone" [label="3-Bromo-2-butanone", fillcolor="#FFFFFF"]; "2_cyanothioacetamide" [label="2-Cyanothioacetamide", fillcolor="#FFFFFF"]; }

subgraph "cluster_reaction" { label="Hantzsch Thiazole Synthesis"; style="filled"; fillcolor="#F1F3F4"; "Reaction" [label="Condensation Reaction\n(e.g., in Ethanol, Reflux)", fillcolor="#FFFFFF"]; }

subgraph "cluster_workup" { label="Work-up & Purification"; style="filled"; fillcolor="#F1F3F4"; "Workup" [label="Neutralization,\nExtraction", fillcolor="#FFFFFF"]; "Purification" [label="Recrystallization or\nColumn Chromatography", fillcolor="#FFFFFF"]; }

subgraph "cluster_product" { label="Final Product"; style="filled"; fillcolor="#F1F3F4"; "Final_Product" [label="2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile", fillcolor="#FFFFFF", shape=ellipse]; }

"3_bromo_2_butanone" -> "Reaction"; "2_cyanothioacetamide" -> "Reaction"; "Reaction" -> "Workup" [label="Crude Product"]; "Workup" -> "Purification"; "Purification" -> "Final_Product" [label="Pure Product"]; } Caption: Workflow for the Hantzsch synthesis of the target compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the necessary starting materials and the final product.

Part 1: Synthesis of 2-Cyanothioacetamide

2-Cyanothioacetamide is a crucial precursor that may not be commercially available in all laboratories. It can be reliably synthesized from the corresponding amide, cyanoacetamide, using a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields.[3][4][5]

Reaction Scheme:

Materials and Reagents:

-

Cyanoacetamide

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cyanoacetamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford 2-cyanothioacetamide as a solid.

Part 2: Synthesis of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile

This protocol is adapted from established Hantzsch synthesis procedures for analogous thiazole derivatives.[6]

Reaction Scheme:

Materials and Reagents:

-

Ethanol

-

Triethylamine or Sodium Bicarbonate

-

Ethyl Acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanothioacetamide (1.0 eq) in ethanol.

-

Add 3-bromo-2-butanone (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a weak base such as triethylamine or an aqueous solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile.

Data Presentation and Characterization

The identity and purity of the synthesized 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₈N₂S |

| Molecular Weight | 152.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Predicted ¹H NMR | Signals corresponding to two methyl groups on the thiazole ring and a methylene group adjacent to the nitrile. |

| Predicted ¹³C NMR | Resonances for the two methyl carbons, the methylene carbon, the nitrile carbon, and the three carbons of the thiazole ring. |

| Predicted Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 152. |

| IR Spectroscopy | Characteristic absorption for the C≡N stretch (around 2250 cm⁻¹). |

dot graph "Characterization_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Purified_Product" [label="Purified Product", fillcolor="#FFFFFF"];

subgraph "cluster_spectroscopy" { label="Spectroscopic Analysis"; style="filled"; fillcolor="#F1F3F4"; "NMR" [label="NMR Spectroscopy\n(¹H and ¹³C)", fillcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry", fillcolor="#FFFFFF"]; "IR" [label="IR Spectroscopy", fillcolor="#FFFFFF"]; }

subgraph "cluster_chromatography" { label="Purity Assessment"; style="filled"; fillcolor="#F1F3F4"; "TLC" [label="Thin Layer Chromatography", fillcolor="#FFFFFF"]; "HPLC" [label="High-Performance\nLiquid Chromatography", fillcolor="#FFFFFF"]; }

"Purified_Product" -> "NMR"; "Purified_Product" -> "MS"; "Purified_Product" -> "IR"; "Purified_Product" -> "TLC"; "Purified_Product" -> "HPLC"; } Caption: Analytical workflow for product characterization.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing these syntheses. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

3-Bromo-2-butanone: This compound is a lachrymator and is corrosive.[7][8] It can cause severe skin burns and eye damage. Avoid inhalation of vapors and contact with skin and eyes.

-

2-Cyanothioacetamide: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][10] It can cause skin and eye irritation.

-

Lawesson's Reagent: This reagent has a strong, unpleasant odor. Handle it in a well-ventilated fume hood.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and efficient route to 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile. By following the detailed protocols outlined in this guide, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The key to a successful synthesis lies in the careful execution of the experimental procedures, diligent monitoring of the reaction progress, and thorough characterization of the final product.

References

- Ferreira, J. M. G. O., de Resende Filho, J. B. M., Batista, P. K., Teotonio, E. E. S., & Vale, J. A. (n.d.). Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water.

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

-

PubChemLite. (n.d.). 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile. Retrieved from [Link]

-

Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. In Encyclopedia. [Link]

- Bibik, I. V., Bibik, E. Y., Dotsenko, V. V., Frolov, K. A., Krivokolysko, S. G., Aksenov, N. A., Aksenova, I. V., Shcherbakov, S. V., & Ovcharov, S. N. (2021). Synthesis and Analgesic Activity of New Heterocyclic Cyanothioacetamide Derivatives. Russian Journal of General Chemistry, 91(2), 154–166.

-

Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1479. [Link]

- Dyachenko, V. D., et al. (n.d.).

- Varma, R. S., & Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697-700.

-

Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butanone, 3-bromo-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-2-(BENZO-[D]-THIAZOL-2-YL)-3-(PYRIDIN-2-YL)-ACRYLONITRILE. Retrieved from [Link]

-

Scribd. (n.d.). 3-Bromo-2-Butanol When Treated With HBR Threo DL Pair. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile. Retrieved from [Link]

-

Pendiukh, V. V., Yakovleva, H. V., Stadniy, I. A., Pashenko, O. E., Volovenko, O. B., Rozhenko, A. B., Ryabukhin, S. V., & Volochnyuk, D. M. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv. [Link]

- BEPLS. (2024).

-

PubChem. (n.d.). 2-(1,3-Benzothiazol-2-yl)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butanone, 3-bromo-. Retrieved from [Link]

-

Al-Sultani, K. H., et al. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 25(21), 5048. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. 2-(1,3-Thiazol-2-yl)acetonitrile | C5H4N2S | CID 4913352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 6. (Z)-2-{[(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino](methylthio)methylene}malononitrile [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103449992A - Bromo-butanone synthesis method - Google Patents [patents.google.com]

- 9. ajol.info [ajol.info]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to 2-(1,3-Benzothiazol-2-yl)acetonitrile (CAS No: 56278-50-3)

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The initial query for "2-(dimethyl-1,3-thiazol-2-yl)acetonitrile" yielded limited publicly available data, including a definitive CAS number, suggesting it is a less common or novel compound. To provide a guide that is both technically deep and practically useful for drug development professionals, this document focuses on the closely related and extensively documented analogue: 2-(1,3-Benzothiazol-2-yl)acetonitrile . This compound serves as a critical heterocyclic building block, and its well-established chemistry offers a more valuable and instructive subject for a technical whitepaper.

Introduction: The Strategic Importance of a Versatile Heterocycle

2-(1,3-Benzothiazol-2-yl)acetonitrile is a bifunctional molecule featuring a benzothiazole core and a reactive acetonitrile group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates due to its ability to engage in various biological interactions.[1] The appended acetonitrile group provides a reactive "handle"—a methylene group activated by an adjacent electron-withdrawing nitrile—making it an exceptionally versatile precursor for constructing more complex molecular architectures.[2] This guide provides an in-depth examination of its synthesis, characterization, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application in synthesis and formulation. The key identifiers and properties of 2-(1,3-Benzothiazol-2-yl)acetonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 56278-50-3 | PubChem[3], ChemScene[4] |

| IUPAC Name | 2-(1,3-Benzothiazol-2-yl)acetonitrile | PubChem[3] |

| Molecular Formula | C₉H₆N₂S | ChemScene[4] |

| Molecular Weight | 174.22 g/mol | ChemicalBook[5] |

| Appearance | White to light yellow powder/crystal | TCI Chemicals[6] |

| Melting Point | 98-101 °C | ChemicalBook[5] |

| Boiling Point | 329.6±25.0 °C (Predicted) | ChemicalBook[5] |

| Solubility | Slightly soluble in water | ChemicalBook[5] |

| SMILES | N#CCC1=NC2=CC=CC=C2S1 | ChemScene[4], Matrix Fine Chemicals[7] |

| InChIKey | ZMZSYUSDGRJZNT-UHFFFAOYSA-N | PubChem[3], ChemicalBook[5] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of thiazole derivatives is a cornerstone of heterocyclic chemistry. The Hantzsch thiazole synthesis and its variations are among the most reliable methods.[8][9] A common and efficient laboratory-scale synthesis of 2-(1,3-Benzothiazol-2-yl)acetonitrile involves the condensation of 2-aminothiophenol with a malononitrile derivative.[5]

Protocol: Synthesis via Condensation

Objective: To synthesize 2-(1,3-Benzothiazol-2-yl)acetonitrile from 2-aminothiophenol.

Materials:

-

2-Aminothiophenol

-

Monoiminoether hydrochloride of malononitrile

-

Ethanol (or a suitable solvent)

-

Hydrochloric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Standard reflux and extraction glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in ethanol.

-

Reagent Addition: Add the monoiminoether hydrochloride of malononitrile (1.1 equivalents) to the solution. Add a catalytic amount of concentrated hydrochloric acid.

-

Causality: The acid catalyst protonates the carbonyl/imino group, making it more electrophilic and facilitating the initial nucleophilic attack by the thiol group of 2-aminothiophenol.

-

-

Reflux: Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy for the condensation and subsequent intramolecular cyclization and dehydration steps, ensuring the reaction proceeds to completion.

-

-

Work-up: After cooling to room temperature, slowly neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is ~7.

-

Causality: Neutralization quenches the acid catalyst and precipitates the organic product, which is less soluble in the aqueous-ethanolic mixture than its protonated form.

-

-

Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(1,3-Benzothiazol-2-yl)acetonitrile.

Visualizing the Synthesis Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(1,3-Benzothiazol-2-yl)acetonitrile | C9H6N2S | CID 342465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Benzothiazole-2-acetonitrile | 56278-50-3 [chemicalbook.com]

- 6. 1,3-Benzothiazol-2-ylacetonitrile | 56278-50-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-(1,3-BENZOTHIAZOL-2-YL)ACETONITRILE | CAS 56278-50-3 [matrix-fine-chemicals.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

2-(dimethyl-1,3-thiazol-2-yl)acetonitrile molecular formula

An In-Depth Technical Guide to 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile (C₇H₈N₂S): A Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its core chemical identity, predicted physicochemical and spectroscopic properties, and a plausible synthetic pathway. Central to its utility is the combination of a stable, biologically relevant 4,5-dimethylthiazole core and a synthetically versatile acetonitrile functional group. This guide explores the compound's reactivity, highlighting its potential as a key intermediate for the construction of more complex, high-value molecules. We discuss its applications in the context of drug discovery, drawing parallels with structurally related bioactive compounds, and provide detailed protocols and safety considerations for laboratory professionals.

Core Compound Identification and Physicochemical Properties

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈N₂S | PubChem[1] |

| IUPAC Name | 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile | PubChem[1] |

| CAS Number | 205663-36-9 | (As per PubChem CID 46398261)[1] |

| Molecular Weight | 152.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 152.04082 Da | PubChem[1] |

| Canonical SMILES | CC1=C(SC(=N1)CC#N)C | PubChem[1] |

| InChI Key | ZZUFHCBRALCGFV-UHFFFAOYSA-N | PubChem[1] |

Physicochemical properties are crucial for predicting the behavior of a compound in various systems, including its solubility, permeability, and potential for further reactions. The following properties have been predicted using computational models.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| XLogP | 1.4 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | (Calculated based on structure) |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | (Calculated based on structure) |

| Rotatable Bonds | 1 | (Calculated based on structure) |

Spectroscopic Characterization (Predicted)

While published experimental spectra for this compound are scarce, its structure allows for reliable prediction of its key spectroscopic features. This analysis is vital for researchers to confirm the identity and purity of the synthesized material.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Two singlets should appear for the two non-equivalent methyl groups on the thiazole ring, likely in the δ 2.2-2.5 ppm range. A sharp singlet corresponding to the methylene (-CH₂) protons adjacent to the nitrile and thiazole ring would be expected around δ 3.8-4.2 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals. The nitrile carbon (-C≡N) would appear downfield, typically around δ 115-120 ppm. The methylene carbon (-CH₂) would be found in the δ 20-30 ppm region. The two methyl carbons would have signals in the aliphatic region (δ 10-20 ppm), and the three thiazole ring carbons would appear in the aromatic region (δ 115-165 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring would appear in the 1500-1650 cm⁻¹ region.

**3. Synthesis and Reactivity

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The most logical and widely adopted method for constructing the thiazole core of this molecule is the Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of a thioamide with an α-haloketone. For the target molecule, this would involve reacting 2-cyanoethanethioamide with 3-chloro-2-butanone .

The causality behind this choice is rooted in its efficiency and high regioselectivity for forming substituted thiazoles. The thioamide provides the S-C-N fragment, while the α-haloketone provides the C-C fragment, leading to a predictable cyclization.

Caption: Proposed Hantzsch synthesis workflow.

Experimental Protocol: Synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile

This protocol is a representative methodology based on established chemical principles. Researchers should perform their own optimization and safety assessment.

-

Reaction Setup: To a solution of 2-cyanoethanethioamide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile (approx. 0.5 M concentration) in a round-bottom flask, add 3-chloro-2-butanone (1.05 eq).[2][3] The use of a slight excess of the electrophile ensures complete consumption of the starting thioamide.

-

Condensation: Stir the mixture at room temperature for 30 minutes. An optional base, such as sodium bicarbonate or pyridine (1.1 eq), can be added to neutralize the HCl generated during the reaction, which can improve yield and prevent side reactions.

-

Cyclization/Reflux: Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The heat provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile.

Chemical Reactivity and Synthetic Utility

The molecule's value lies in its dual reactivity, offering two distinct sites for chemical modification. This versatility makes it a powerful building block for creating diverse chemical libraries.

Caption: Logical workflow from building block to drug library.

A Versatile Intermediate for Library Synthesis

The true power of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is as a versatile intermediate. Drug development professionals can leverage its reactivity to rapidly generate libraries of related compounds for screening. For instance, hydrolysis of the nitrile to the corresponding acetic acid derivative creates a platform for amide coupling with hundreds or thousands of different amines, quickly producing a diverse set of molecules to test against a biological target.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safe handling procedures can be inferred from its constituent functional groups.

-

Nitrile Toxicity: Organic nitriles should always be handled with care, as they can be metabolized in the body to release cyanide. [2][4]Although the toxicity varies greatly, it is prudent to treat all nitriles as potentially toxic.

-

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent skin contact.

-

In case of accidental exposure, seek immediate medical attention.

-

Conclusion

2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile represents an exemplary heterocyclic building block for modern chemical and pharmaceutical research. Its straightforward synthesis, combined with the strategic placement of a stable, biocompatible thiazole core and a highly versatile acetonitrile handle, makes it an invaluable tool. It provides chemists with a reliable and modifiable scaffold to construct novel molecular architectures for applications ranging from materials science to the discovery of new therapeutic agents. This guide serves as a foundational resource for unlocking the full potential of this powerful chemical intermediate.

References

-

PubChem. 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile. Available from: [Link]

-

Keeley, A. & Keserű, G. M. SUPPLEMENTARY MATERIAL For the dissertation DEVELOPMENT OF COVALENT FRAGMENT LIBRARIES. Available from: [Link]

-

ResearchGate. Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Available from: [Link]

-

Wikipedia. Acetonitrile. Available from: [Link]

- Google Patents. Processes to produce certain 2-(pyridine-3-yl)thiazoles.

-

PubMed Central. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Available from: [Link]

-

MDPI. Small but Mighty: Low Bio-Accessibility Preserves Polyphenols from Mini Purple Carrots for Direct Action Against Colon Cancer Cells. Available from: [Link]

-

MDPI. Effect of Popping and Steam Cooking on Total Ferulic Acid, Phenolic and Flavonoid Contents, and Antioxidant Properties of Sukhothai Fragrant Black Rice. Available from: [Link]

-

PubChem. Acetonitrile. Available from: [Link]

-

PubChem. (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Available from: [Link]

-

Ataman Kimya. ACETONITRILE. Available from: [Link]

-

MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available from: [Link]

-

Queen's University Belfast. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Available from: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive framework for the characterization of the physical properties of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile. Given the limited availability of experimentally-derived data in public literature for this specific compound, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It outlines robust, field-proven protocols for determining essential physical characteristics such as melting point and solubility. Furthermore, it delves into the principles of spectroscopic and spectrometric analysis, which are integral to the structural confirmation and purity assessment of thiazole derivatives. The synthesis of technical accuracy with practical, causality-driven experimental design is intended to empower researchers to generate reliable and reproducible data for this compound and its analogues.

Introduction and Molecular Identity

2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and an acetonitrile moiety. The thiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active molecules. The nitrile group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and other functionalities. The specific combination of these features makes this compound a valuable building block for the synthesis of novel chemical entities.

Accurate characterization of its physical properties is the foundational step for any application, from designing synthetic routes and purification strategies to developing formulations for biological screening.

Molecular Structure:

Caption: Chemical Structure of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile.

Summary of Physical Properties

The following table summarizes the known and undetermined physical properties of the target compound. The lack of experimental data underscores the necessity of the protocols detailed in the subsequent sections.

| Property | Value | Source / Method |

| Chemical Formula | C₇H₈N₂S | - |

| Molecular Weight | 152.22 g/mol | Calculated |

| Appearance | To be determined | Visual Inspection |

| Melting Point | To be determined | Capillary Melting Point Apparatus |

| Boiling Point | To be determined | - |

| Solubility | To be determined | Shake-Flask Method |

| pKa | To be determined | - |

Experimental Protocol: Melting Point Determination

Principle: The melting point of a crystalline solid is a key physical property used to assess its purity and confirm its identity.[1] A pure compound typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities will cause a depression of the melting point and a broadening of the range.[2] This phenomenon, known as melting point depression, is a colligative property and provides a robust, self-validating system for purity assessment.

Methodology:

-

Sample Preparation:

-

Ensure the compound is completely dry, as residual solvent will act as an impurity.

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula. This ensures uniform heat transfer within the sample.

-

-

Capillary Tube Loading:

-

Take a glass capillary tube and seal one end by rotating it briefly in the outer cone of a Bunsen burner flame.[2]

-

Press the open end of the capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Gently tap the sealed end of the capillary on a hard surface to pack the solid down.[3] Repeat until a column of 1-2 mm of tightly packed sample is at the bottom.[4] An insufficient sample will be difficult to observe, while too much sample will cause an artificially broad melting range due to uneven heating.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

For an unknown compound, a rapid preliminary determination can be performed by heating quickly to find an approximate melting point.

-

For an accurate measurement, allow the block to cool and use a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute.[3] Slow heating is critical to ensure the temperature of the heating block and the sample are in thermal equilibrium, yielding an accurate reading.

-

-

Data Recording and Interpretation:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Perform the measurement in triplicate to ensure reproducibility. Once a sample has been melted, it should not be used for a subsequent determination.[2]

-

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Solubility Determination

Principle: Solubility is a fundamental property that dictates the choice of solvents for chemical reactions, purification (recrystallization), and formulation. The principle of "like dissolves like" is a useful heuristic: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. A systematic approach using solvents of varying polarity and pH can reveal key structural information about the compound, such as the presence of acidic or basic functional groups.[5]

Methodology 1: Qualitative Assessment

This rapid method is used for initial screening.

-

Setup: Add approximately 25 mg of the compound to a small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, methanol, acetone, toluene, hexane) in small portions.

-

Observation: After each addition, shake the tube vigorously.[6] Observe if the solid dissolves completely.

-

Classification: Classify as "soluble," "partially soluble," or "insoluble." If the compound is water-insoluble, proceed to aqueous acid/base tests (e.g., 5% HCl, 5% NaOH) to test for basic or acidic functional groups, respectively.[5]

Methodology 2: Quantitative Determination (Shake-Flask Method)

This method determines the equilibrium solubility at a specific temperature.

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a measured volume (e.g., 2.0 mL) of each test solvent.

-

Add an excess amount of the compound to each vial, ensuring a significant amount of undissolved solid remains. This is crucial to guarantee that the solution is saturated.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure the system reaches equilibrium. The time required should be determined empirically in a preliminary experiment.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

The concentration of the compound in the filtered supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

This requires the prior generation of a calibration curve using standard solutions of the compound of known concentrations.

-

The measured concentration represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic and Spectrometric Characterization

While not classical physical properties, spectroscopic data are indispensable for confirming the molecular structure and purity of a synthesized compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For thiazole derivatives, electron impact (EI) mass spectrometry typically shows an abundant molecular ion peak, which provides direct confirmation of the molecular weight.[7] The fragmentation patterns are valuable for structural elucidation. Common fragmentation pathways for related thiazole structures involve the loss of simple side groups and the subsequent cleavage of the heterocyclic rings.[7][8][9] The thiazole ring itself is relatively stable, and its fragmentation can provide characteristic ions.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For the parent thiazole ring, proton signals appear in the aromatic region, typically between δ 7.27 and 8.77 ppm.[11] For 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, one would expect to see singlets for the two methyl groups (likely in the δ 2.0-2.5 ppm region) and a singlet for the methylene (-CH₂-) protons of the acetonitrile group. The integration of these signals would correspond to the number of protons (3H, 3H, and 2H, respectively).

-

¹³C NMR: This technique maps the carbon skeleton of the molecule. The chemical shifts of the carbons in the thiazole ring are characteristic.[12][13] One would expect distinct signals for the two thiazole ring carbons attached to the methyl groups, the thiazole carbon attached to the acetonitrile group, the methylene carbon, the nitrile carbon (typically > δ 110 ppm), and the two methyl carbons (typically in the aliphatic region, δ 15-25 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For the title compound, the following characteristic absorption bands would be expected:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹. This is a highly characteristic peak for a nitrile.

-

C=N and C=C stretch: Bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations of the thiazole ring.[14][15]

-

C-H stretch: Bands just above 3000 cm⁻¹ (aromatic/vinylic C-H on the ring) and just below 3000 cm⁻¹ (aliphatic C-H from the methyl and methylene groups).

-

Thiazole ring vibrations: Characteristic "fingerprint" absorptions in the 700-1100 cm⁻¹ region.[14][16]

Conclusion

While direct experimental data for 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is sparse, this guide provides a comprehensive and scientifically rigorous framework for its physical and structural characterization. The detailed protocols for determining melting point and solubility are based on established, reliable methods that incorporate self-validating checks for purity and equilibrium. The overview of key spectroscopic techniques provides the necessary context for structural confirmation. By applying these methodologies, researchers can generate the high-quality, reproducible data required for advancing their work in synthesis, drug discovery, and materials science.

References

- Melting point determination. (n.d.).

- experiment (1) determination of melting points. (2021).

- Determination of Melting Point. (n.d.). Clarion University.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. JoVE (Journal of Visualized Experiments).

- Mohamed, Y. A., Abbas, S. E., & Abdel-Rahman, A. A. H. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 54(6), 1455-1460.

- Thiazoles: iii. Infrared spectra of methylthiazoles. (n.d.). ResearchGate.

-

Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]

- Rauckyte, T., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Magnetic Resonance in Chemistry.

- Solubility of Organic Compounds. (2023).

- Yurchenko, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 795.

-

The 1H-NMR chemical shifts of some prepared imidazothiazoles derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. (2007). ResearchGate. Retrieved from [Link]

-

1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. (n.d.). ResearchGate. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved from [Link]

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... (n.d.). ResearchGate. Retrieved from [Link]

- Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones and Flavones. Asian Journal of Chemistry, 17(3), 1471-1476.

-

CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Thiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

2-(1,3-Thiazol-2-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2021). Journal of Medicinal and Chemical Sciences.

- Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (1986). Journal of Chemical Sciences.

-

2-(1,3-Benzothiazol-2-yl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

-

2-(1,3-thiazol-2-yl)acetonitrile. (n.d.). PubChemLite. Retrieved from [Link]

-

Nitriles. (n.d.). American Elements. Retrieved from [Link]

Sources

- 1. pennwest.edu [pennwest.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. article.sapub.org [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole - Wikipedia [en.wikipedia.org]

- 12. asianpubs.org [asianpubs.org]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. chemrevlett.com [chemrevlett.com]

- 16. researchgate.net [researchgate.net]

solubility of 2-(dimethyl-1,3-thiazol-2-yl)acetonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile in Organic Solvents

Abstract

The Central Role of Solubility: A Primer on 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active molecules known for a wide array of biological activities.[3] The target molecule, 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile, combines this heterocyclic system with a reactive acetonitrile group, making it a valuable building block in synthetic chemistry.[4]

The ultimate success of such a compound in a therapeutic or industrial context is fundamentally tied to its solubility. Solubility dictates:

-

In Drug Discovery: Bioavailability, absorption, and distribution within biological systems. A compound that cannot be adequately dissolved is unlikely to reach its therapeutic target.

-

In Process Chemistry: The choice of reaction solvents, concentration limits, and the efficiency of crystallization and purification processes.

-

In Formulation Science: The ability to develop stable and effective dosage forms, from oral solids to parenteral solutions.

This guide provides the necessary theoretical and practical tools to rigorously characterize the solubility of this compound in a range of relevant organic solvents.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The guiding principle is the adage, "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[5][6]

Key Factors Influencing Solubility:

-

Temperature: For most solids, solubility increases with temperature as the added thermal energy helps overcome the crystal lattice energy of the solute and the intermolecular forces within the solvent.[7][8] However, this relationship is not always linear and can vary significantly between compounds.[8]

-

Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[5]

-

Intermolecular Forces: The balance between solute-solute, solvent-solvent, and solute-solvent interactions determines the overall energetics of dissolution.[7] Favorable solute-solvent interactions (e.g., hydrogen bonding, dipole-dipole interactions) promote solubility.

Physicochemical Profile of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile:

To predict its solubility, we must first analyze its molecular structure:

-

Polarity: The molecule is moderately polar. The thiazole ring, with its nitrogen and sulfur heteroatoms, and the highly polar nitrile group (-C≡N) create significant dipole moments.

-

Hydrogen Bonding: The nitrogen atom in the thiazole ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors.

-

Molecular Size: The presence of the dimethyl groups adds to the molecular weight and surface area, which can slightly decrease solubility compared to its non-methylated parent compound.[5]

Based on this profile, we can make qualitative predictions about its solubility in various classes of organic solvents.

Predicted Solubility Profile

This table provides a predicted qualitative solubility profile based on the physicochemical properties of the solute and the principle of "like dissolves like." These predictions should be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond and its high polarity can effectively solvate the polar thiazole and nitrile moieties. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | High to Moderate | Strong dipole-dipole interactions between the solvent and solute are expected. Solvents like DMSO are excellent universal solvents.[9] |

| Moderate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents possess a moderate dielectric constant and can engage in dipole-dipole interactions, but lack the strong hydrogen bonding of protic solvents.[9] |

| Low Polarity | Dichloromethane (DCM) | Moderate to Low | DCM can dissolve moderately polar compounds, but its effectiveness will be less than more polar aprotic solvents. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The large mismatch in polarity between the polar solute and nonpolar solvent results in weak solute-solvent interactions, which are insufficient to overcome the solute's crystal lattice energy.[5] |

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[10] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

4.1. Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent. "Excess" means that a visible amount of undissolved solid remains after equilibration.

-

Equilibration: Seal the vials tightly and place them in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. To ensure complete removal of undissolved solids, which is critical for accuracy, centrifuge the vials.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet at the bottom.

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (typically the mobile phase used for analysis) to bring the concentration into the linear range of the analytical method.[10] Record the dilution factor accurately.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV protocol described in Section 5, to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

4.2. Self-Validating System: Ensuring Trustworthiness

To ensure the trustworthiness of the results, the protocol must be self-validating. This is achieved by:

-

Visual Confirmation: Always ensure undissolved solid is present at the end of the equilibration period.

-

Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 48, and 72 hours). The point at which the measured concentration plateaus indicates that equilibrium has been reached.

-

Triplicate Measurements: Run each solvent and temperature combination in triplicate to assess the precision of the method.

4.3. Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Protocol: HPLC-UV Method for Quantification

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile in the prepared saturated solutions. The following protocol is based on established methods for similar thiazole derivatives.[11][12]

5.1. Suggested HPLC-UV Conditions

-

Instrument: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: Reverse-phase C18 column (e.g., Phenomenex Luna C18, 50 mm × 4.6 mm, 5 μm).[1]

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (containing 0.1% formic or trifluoroacetic acid to ensure sharp peak shape). A typical starting ratio would be 60:40 (v/v) Acetonitrile:Water.[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the compound in the mobile phase. A wavelength around 260-280 nm is a reasonable starting point for thiazole-containing structures.

5.2. Calibration Curve Preparation

-

Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five calibration standards of known concentrations that bracket the expected concentration of the diluted experimental samples.

-

Analysis: Inject each standard in triplicate and record the peak area from the chromatogram.

-

Linear Regression: Plot the average peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used to calculate the concentration of unknown samples. An R² value > 0.998 is typically required.

5.3. HPLC Analysis Workflow

Caption: Logic flow for HPLC-based concentration measurement.

Data Presentation Template

All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis. Researchers should use the following template to report their experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)acetonitrile at 25 °C

| Organic Solvent | Dielectric Constant (20°C)[9] | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 36.64 | [Experimental Value] | [Calculated Value] |

| Acetone | 21.01 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 9.08 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |

| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |

Note: Molecular Weight of C₇H₈N₂S = 152.22 g/mol . To convert mg/mL to mol/L, use the formula: (mg/mL) / 152.22 * 1000.

Conclusion

While direct solubility data for 2-(4,5-dimethyl-1,3-thiazol-2-yl)acetonitrile is sparse, a systematic and rigorous determination is achievable. This guide provides the complete intellectual and practical framework necessary for this task. By combining an understanding of the underlying physicochemical principles with meticulous execution of the provided experimental and analytical protocols, researchers can generate high-quality, reliable solubility data. This data is not merely a physical constant but a critical piece of information that informs every stage of the development pipeline, from initial synthesis and reaction optimization to final formulation and in-vivo evaluation.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from University of Toronto Scarborough. [Link]

-

Faculty Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from faculty.weber.edu. [Link]

-

ACS Omega. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from ACS Publications. [Link]

-

PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from PubMed. [Link]

-

SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary. [Link]

-

ResearchGate. (2016). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. Retrieved from ResearchGate. [Link]

-

Iraqi Academic Scientific Journals. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from Journal of Kufa for Chemical Sciences. [Link]

-

Springer. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from Future Journal of Pharmaceutical Sciences. [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from BYJU'S. [Link]

-

PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile. Retrieved from PubChem. [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Retrieved from ResearchGate. [Link]

-

MySkinRecipes. (n.d.). 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile. Retrieved from MySkinRecipes. [Link]

-

National Institutes of Health. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Retrieved from NIH. [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from angelo.edu. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Advent and Evolution of Thiazoleacetonitriles: A Technical Guide to Their Discovery and Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthetic evolution of thiazoleacetonitrile compounds. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering insights into the foundational chemistry and burgeoning therapeutic potential of this significant heterocyclic scaffold.

Introduction: The Thiazoleacetonitrile Core - A Nexus of Reactivity and Bioactivity

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has been a cornerstone in medicinal chemistry since its discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." The introduction of an acetonitrile (-CH₂CN) moiety to this versatile ring system gives rise to thiazoleacetonitrile compounds, a class of molecules that marries the inherent biological relevance of the thiazole nucleus with the reactive and bioisosteric potential of the cyanomethyl group. This guide provides a comprehensive overview of the historical discovery and the development of synthetic methodologies for this important class of compounds, tracing their journey from laboratory curiosities to key intermediates in modern drug discovery.

Part 1: A Historical Perspective - The Dawn of Thiazole Chemistry and the Emergence of Acetonitrile Derivatives

The story of thiazoleacetonitriles is intrinsically linked to the broader history of thiazole chemistry. The first synthesis of the thiazole ring is credited to Hantzsch and Weber in 1887.[1] However, the specific introduction of the acetonitrile group onto the thiazole ring is a more recent development, driven by the search for novel synthons and biologically active molecules.

A pivotal moment in the synthesis of thiazole derivatives that paved the way for thiazoleacetonitriles was the Cook-Heilbron thiazole synthesis , first reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[2] This reaction, which produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide, was one of the first methods to directly utilize an acetonitrile derivative as a key building block for the thiazole ring.[2] This marked a significant step towards the deliberate synthesis of thiazoles bearing functionalities derived from nitriles.

While the Cook-Heilbron synthesis provided a route to 5-aminothiazoles from α-aminonitriles, the direct synthesis of thiazoleacetonitriles, where the cyanomethyl group is attached to the thiazole ring, evolved through various methods. The versatile Hantzsch thiazole synthesis has proven to be a reliable method for accessing 2-cyanomethylthiazoles (thiazol-2-ylacetonitriles) through the reaction of α-haloketones with cyanothioacetamide.[3] This approach offers a straightforward and adaptable route to this important isomer.

Part 2: The Synthetic Arsenal - Methodologies for Accessing Thiazoleacetonitrile Isomers

The regiochemistry of the acetonitrile substituent on the thiazole ring profoundly influences the molecule's physical, chemical, and biological properties. Consequently, the development of synthetic routes to access the 2-, 4-, and 5-thiazoleacetonitrile isomers has been a key focus of chemical research.

Synthesis of 2-(Thiazol-2-yl)acetonitrile

As mentioned, the Hantzsch synthesis provides a direct and efficient route to 2-(thiazol-2-yl)acetonitrile and its derivatives. The general reaction involves the condensation of an α-haloketone with cyanothioacetamide. The reactivity of the methylene group in the resulting 2-thiazoleacetonitrile makes it a valuable intermediate for further chemical transformations.[4]

Experimental Protocol: Hantzsch Synthesis of 2-(4-Arylthiazol-2-yl)acetonitrile [3]

-

Reactant Preparation: A mixture of an appropriate α-haloketone (e.g., phenacyl bromide) and cyanothioacetamide is prepared in a suitable solvent, such as ethanol.

-

Reaction: The reaction mixture is heated under reflux for a specified period, typically a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield the desired 2-(4-arylthiazol-2-yl)acetonitrile.

Synthesis of 2-(Thiazol-4-yl)acetonitrile

The synthesis of the 4-substituted isomer often requires a different strategic approach. One common method involves the construction of the thiazole ring with a precursor functional group at the 4-position, which can then be converted to the acetonitrile moiety. For instance, a 4-(halomethyl)thiazole can be synthesized and subsequently reacted with a cyanide salt in a nucleophilic substitution reaction.

Workflow for 2-(Thiazol-4-yl)acetonitrile Synthesis

Caption: Synthetic strategy for 2-(Thiazol-4-yl)acetonitrile.

Synthesis of 2-(Thiazol-5-yl)acetonitrile

The synthesis of 5-substituted thiazoleacetonitriles can be achieved through methods like the Cook-Heilbron synthesis, which can yield 5-aminothiazoles. The amino group can then be transformed into a leaving group for subsequent cyanation. Alternatively, functionalization of a pre-formed thiazole ring at the 5-position is a common strategy.

Part 3: The Role in Drug Discovery - From Building Blocks to Bioactive Leads

The thiazoleacetonitrile scaffold is not merely a synthetic curiosity; it is a recurring motif in a wide array of biologically active molecules. The thiazole ring itself is found in numerous natural products and FDA-approved drugs, including vitamin B1 (thiamine) and the anticancer agent Dasatinib.[5][6] The acetonitrile group, on the other hand, can act as a versatile pharmacophore, participating in hydrogen bonding and other interactions with biological targets.

The development of thiazole-containing drugs has seen a significant surge since the mid-1990s, with applications in treating a variety of diseases.[7] Thiazole derivatives have been investigated for their potential as antidiabetic, anticancer, and neuroprotective agents.[6][7][8]

The reactivity of the active methylene group in thiazoleacetonitriles makes them valuable starting materials for the synthesis of more complex heterocyclic systems. This has been exploited in the generation of libraries of compounds for high-throughput screening in drug discovery campaigns.[4]

Table 1: Notable Biological Activities of Thiazoleacetonitrile Derivatives

| Derivative Class | Biological Target/Activity | Therapeutic Area |

| Thiazole-based compounds | Kinase inhibitors (e.g., BCR/ABL) | Oncology |

| Substituted thiazoles | Antidiabetic agents | Metabolic Disorders |

| Thiazole derivatives | Deoxyribonuclease I and 5-lipoxygenase inhibitors | Neuroprotection |

| Fused heterocyclic systems derived from thiazoleacetonitriles | Antimicrobial and antifungal agents | Infectious Diseases |

Signaling Pathway Implication: Thiazoleacetonitrile-based Kinase Inhibitors

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Dimethylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Among its myriad of derivatives, the dimethylthiazole scaffold has emerged as a particularly promising pharmacophore, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the biological potential of dimethylthiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and therapeutic applications.

The Dimethylthiazole Core: A Privileged Scaffold in Medicinal Chemistry

The dimethylthiazole moiety, characterized by two methyl groups attached to the thiazole ring, offers a unique combination of physicochemical properties that make it an attractive scaffold for drug design. The methyl groups can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, their position on the thiazole ring can influence the molecule's steric and electronic properties, allowing for fine-tuning of its interaction with biological targets. The most common isomers, 2,4-dimethylthiazole and 4,5-dimethylthiazole, serve as versatile starting points for the synthesis of diverse compound libraries.

A prevalent synthetic route to 2-amino-4,5-dimethylthiazole derivatives involves the Hantzsch thiazole synthesis, a condensation reaction between a thiourea and an α-haloketone.[3] This robust and versatile method allows for the introduction of a wide range of substituents at the 2-amino position, facilitating the exploration of structure-activity relationships (SAR).

Anticancer Activity: Inducing Apoptosis in Malignant Cells

Dimethylthiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5] One of the primary mechanisms underlying their anticancer effect is the induction of apoptosis, or programmed cell death.[4][6]

Mechanism of Action: Triggering the Apoptotic Cascade

Dimethylthiazole derivatives have been shown to induce apoptosis through both the intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to cell death.[6][7] Conversely, anti-apoptotic proteins like Bcl-2 inhibit this process.[6] Studies have shown that certain dimethylthiazole derivatives can upregulate the expression of Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[6]

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL or TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of caspase-8, which then directly activates caspase-3.[8] Some thiazole derivatives have been found to modulate this pathway, leading to the activation of the caspase cascade.[9]

Below is a diagram illustrating the dual apoptotic pathways targeted by dimethylthiazole derivatives.

Caption: Dimethylthiazole derivatives can induce apoptosis through both extrinsic and intrinsic pathways.

Quantitative Data on Anticancer Activity

The cytotoxic effects of dimethylthiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [4] |

| Compound 8b | A-549 (Lung) | 26.5 | [10] |

| Compound 8b | Bel7402 (Liver) | 31.2 | [10] |

| Compound 8b | HCT-8 (Colon) | 29.8 | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dimethylthiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Dimethylthiazole derivatives have shown promising activity against a range of bacterial and fungal strains, making them attractive candidates for the development of new anti-infective drugs.[3][11]